2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl-
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Overview
Description
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols in the presence of an acid catalyst such as Yb(OTf)3. The reaction is carried out in 1,2-dichloroethane (DCE) at elevated temperatures (around 84°C) for several hours .
Industrial Production Methods
While specific industrial production methods for 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of mitotic kinesin-5, a motor protein involved in cell division.
Biological Studies: The compound’s ability to arrest cells in mitosis and induce apoptosis has been explored in various biological assays.
Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- exerts its effects involves the inhibition of the ATPase activity of mitotic kinesin-5. This inhibition prevents the proper functioning of the motor protein, leading to cell cycle arrest in mitosis and subsequent induction of apoptosis . The compound binds to an allosteric pocket of kinesin-5, which is distant from the nucleotide and microtubule binding sites .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ): This compound shares a similar core structure but lacks the methyl group at the 6-position.
4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: Another structurally related compound with a different ring system.
Uniqueness
2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- is unique due to its specific substitution pattern and its potent inhibitory activity against mitotic kinesin-5. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14-9-10-5-4-8-15-13(10)11-6-2-3-7-12(11)14/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIRJZYDWHZQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCOC2C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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